Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Description
Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative characterized by a 2,6-dichloro-5-fluoropyridine core esterified with a propan-2-yl group. The compound’s structure includes three halogens (two chlorine atoms at positions 2 and 6, and one fluorine at position 5) and a carboxylate ester moiety, which collectively influence its physicochemical properties and reactivity.
The parent acid, 2,6-dichloro-5-fluoropyridine-3-carboxylic acid (CAS 82671-06-5), has a molecular weight of 209.99 g/mol and serves as a precursor for ester derivatives like the propan-2-yl ester . The esterification of the carboxylic acid group with propan-2-yl alcohol likely follows nucleophilic acyl substitution, analogous to methods described for methyl esters (e.g., Methyl 5-fluoro-3-pyridinecarboxylate, CAS 455-70-9) .
Properties
CAS No. |
873655-56-2 |
|---|---|
Molecular Formula |
C9H8Cl2FNO2 |
Molecular Weight |
252.07 g/mol |
IUPAC Name |
propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C9H8Cl2FNO2/c1-4(2)15-9(14)5-3-6(12)8(11)13-7(5)10/h3-4H,1-2H3 |
InChI Key |
APZAYTTYRHSPCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(N=C1Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Substituted Pyridine Intermediate
The synthesis begins with 2,6-dihydroxy-3-cyano-5-fluoropyridine, which is prepared by reacting appropriate precursors such as 5-amino-2,6-dichloro-3-methylpyridine under controlled conditions. The reaction is typically carried out in nonpolar organic solvents like toluene, with temperature carefully maintained below 30°C to control the reaction exotherm and prevent solvent evaporation.
Conversion to Chlorinated Pyridine
The hydroxyl groups on the pyridine ring are replaced by chlorine atoms using chlorinating agents such as phosphorus oxychloride (POCl3) combined with phosphorus pentachloride (PCl5). This step is crucial for obtaining 2,6-dichloro-3-cyano-5-fluoropyridine. The reaction is conducted under reflux for 20 to 24 hours and requires careful temperature control and inert atmosphere (nitrogen blanketing) to avoid overchlorination and side reactions.
Esterification to Propan-2-yl Ester
Following chlorination, the nitrile or acid intermediates are converted into the corresponding carboxylate esters. In the case of propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate, esterification is achieved by reacting 2,6-dichloro-5-fluoronicotinic acid or its derivatives with isopropanol (propan-2-ol) in the presence of acid catalysts or under suitable conditions to promote ester formation.
Purification and Isolation
The final ester product is isolated by crystallization or centrifugation from the reaction mixture, often involving dilution with solvents such as methanol or methylene chloride to facilitate product separation. The product is then dried under controlled conditions to yield pure this compound.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Temperature | Reaction Time | Notes |
|---|---|---|---|---|
| Hydroxylation of pyridine | Cyanoacetamide in toluene + methanol | 5-30°C | 12-16 hours | Thick suspension formed; methanol used as diluent |
| Chlorination | POCl3 + PCl5 in nitrogen atmosphere | Reflux (approx. 110°C) | 20-24 hours | Overchlorination risk; inert atmosphere required |
| Esterification | Isopropanol + acid catalyst (e.g., H2SO4) | Reflux (~80°C) | Several hours | Conversion to propan-2-yl ester |
| Isolation and purification | Centrifugation, crystallization | Ambient to cooled | Variable | Use of methylene chloride or methanol as solvents |
Research Outcomes and Process Optimization
Yield and Purity: The chlorination step is critical and prone to byproduct formation such as 2,4,6-trichloro-3-cyano-5-fluoropyridine, which lowers the yield and complicates purification. Avoiding phosphorus pentachloride or using lithium reagents with phosphorus oxychloride has been shown to reduce overchlorination and improve yields.
Reaction Conditions: Maintaining the temperature below solvent boiling points and using metered reagent addition help control exothermic reactions and improve reproducibility.
Industrial Scale-Up: Large-scale syntheses employ reactors with efficient cooling and stirring systems, as well as solvent recycling and product crystallization to ensure high purity and cost-effectiveness.
Safety Considerations: The intermediates and final ester are irritants requiring protective handling. Proper ventilation, gloves, and eye protection are mandatory during synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of fluorine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Ester Group Impact :
- The propan-2-yl ester (estimated molecular weight ~251.07 g/mol) is bulkier than the methyl ester (224.02 g/mol), likely increasing lipophilicity and steric hindrance. This may reduce hydrolysis rates compared to methyl esters, enhancing metabolic stability .
- The diethylcarbamoyl-biphenyl ester (497.29 g/mol) exhibits significantly higher molecular weight and hydrophobicity due to its extended aromatic system, which could enhance binding to hydrophobic targets but reduce solubility .
Halogen Interactions: Short Cl···F (2.984 Å) and Cl···Cl (3.296 Å) intermolecular contacts observed in biphenyl analogs suggest halogen bonding influences crystal packing .
Conformational Flexibility: Dihedral angles between pyridine and substituent planes (e.g., 34.62° and 87.45° in biphenyl analogs) indicate non-planar conformations . The propan-2-yl group’s steric bulk may further distort molecular geometry, affecting biological target interactions.
Physicochemical and Crystallographic Properties
- The biphenyl ester’s triclinic crystal system (a = 10.635 Å, b = 10.888 Å, c = 11.310 Å) and short halogen contacts highlight the role of substituents in packing efficiency . The propan-2-yl ester’s less symmetric structure may adopt a different space group.
Biological Activity
Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate (CAS No. 873655-56-2) is a compound of significant interest in both agricultural and medicinal chemistry due to its biological activity. This article explores its synthesis, biological properties, potential applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis of this compound typically involves multi-step organic reactions, often starting from pyridine derivatives. A common synthetic route includes the introduction of halogen substituents followed by carboxylation to yield the final product. The presence of halogens in the structure enhances its biological activity by improving binding affinity to target enzymes or receptors.
Herbicidal Properties
This compound has been primarily studied for its potential use as a herbicide. Research indicates that compounds with similar structures effectively inhibit specific enzymes related to plant growth and development. The unique combination of halogen substitutions in this compound may enhance its herbicidal efficacy compared to other agents.
Table 1: Comparison of Herbicidal Activity
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C9H8Cl2FNO2 | High binding affinity; potential herbicide |
| 2,6-Dichloro-5-fluoropyridine | C5HCl2FN | Lacks carboxylate; used in similar applications |
| 4-Amino-6-(heterocyclic)picolinates | Varies | Contains amino group; used as herbicides |
| 3-Carbomethoxy-pyridine | C8H9NO2 | Different biological profile |
Medicinal Chemistry Potential
Beyond agricultural applications, this compound may also hold promise in medicinal chemistry. Its structure suggests potential interactions with various biological pathways, making it a candidate for further investigation in drug development.
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. Studies have focused on evaluating its binding affinity to proteins involved in metabolic pathways crucial for plant growth and possibly human health.
Case Studies
- Inhibition of Plant Growth : In laboratory settings, this compound demonstrated significant inhibition of growth in various plant species, indicating its potential as an effective herbicide.
- Cell Proliferation Studies : Similar compounds have been evaluated against cancer cell lines such as L1210 mouse leukemia cells. These studies suggest that structural analogs may exhibit potent inhibition of cell proliferation, highlighting the need for further research into the therapeutic possibilities of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Propan-2-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via a multi-step pathway:
Core Pyridine Formation : Start with pyridine-3-carboxylic acid derivatives. Introduce fluorine at the 5-position using fluorinating agents (e.g., Selectfluor®) under controlled pH to avoid side reactions .
Chlorination : Use POCl₃ or PCl₅ in anhydrous conditions to substitute hydroxyl groups at the 2- and 6-positions. Excess reagent and elevated temperatures (80–100°C) improve di-chlorination efficiency .
Esterification : React the carboxylic acid intermediate with propan-2-ol (isopropyl alcohol) under acid catalysis (H₂SO₄ or TsOH). Reflux in toluene for 6–8 hours maximizes ester formation .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product (>95% purity).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorines and chlorines induce distinct splitting patterns). ¹⁹F NMR is critical for verifying fluorine position .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected [M+H]⁺ ~292.0).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time should match standards .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the 5-fluoro substituent in nucleophilic aromatic substitution (NAS) reactions?
- Electronic Effects : The electron-withdrawing fluorine at the 5-position activates the pyridine ring for NAS at the 2- and 6-positions by increasing electrophilicity. DFT calculations can map charge distribution to predict reactivity .
- Experimental Validation : Compare reaction rates with analogs lacking fluorine (e.g., 5-H or 5-Cl derivatives). Kinetic studies under varying temperatures and solvents (DMF vs. THF) reveal activation barriers .
Q. How can computational modeling aid in predicting the compound’s stability under varying pH conditions?
- Approach :
pKa Prediction : Use software like MarvinSuite or ACD/Labs to estimate pKa values for the ester and pyridine moieties. The compound is likely stable in neutral to mildly acidic conditions but hydrolyzes in basic media.
Degradation Pathways : Molecular dynamics simulations (e.g., Gaussian 09) model ester hydrolysis mechanisms. Results guide storage conditions (e.g., anhydrous, inert atmosphere) .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?
- Troubleshooting Steps :
Verify Synthesis : Confirm reagent stoichiometry and reaction time. Impurities (e.g., residual chlorinated byproducts) may distort signals .
Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For fluorine-coupled protons, adjust decoupling parameters .
Alternative Characterization : X-ray crystallography provides definitive structural confirmation if ambiguity persists.
Experimental Design Considerations
Q. What strategies optimize the regioselective introduction of substituents in related pyridine derivatives?
- Directed Ortho-Metalation : Use directing groups (e.g., ester at position 3) to control chlorination/fluorination sites. For example, LiTMP promotes selective lithiation at the 6-position .
- Catalytic Approaches : Transition-metal catalysts (e.g., Pd/Cu) enable C-H activation for late-stage functionalization, reducing multi-step synthesis demands .
Safety and Handling
Q. What precautions are necessary when handling chlorinated and fluorinated intermediates during synthesis?
- Risk Mitigation :
- Ventilation : Use fume hoods for reactions involving POCl₃ or fluorinating agents.
- PPE : Acid-resistant gloves and goggles.
- Waste Disposal : Neutralize chlorinated waste with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
